

Application Note: AZD-6605 Cell-Based Assay for Potency and Selectivity Profiling

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Compound of Interest

Compound Name: AZD-6605

Cat. No.: B1666228

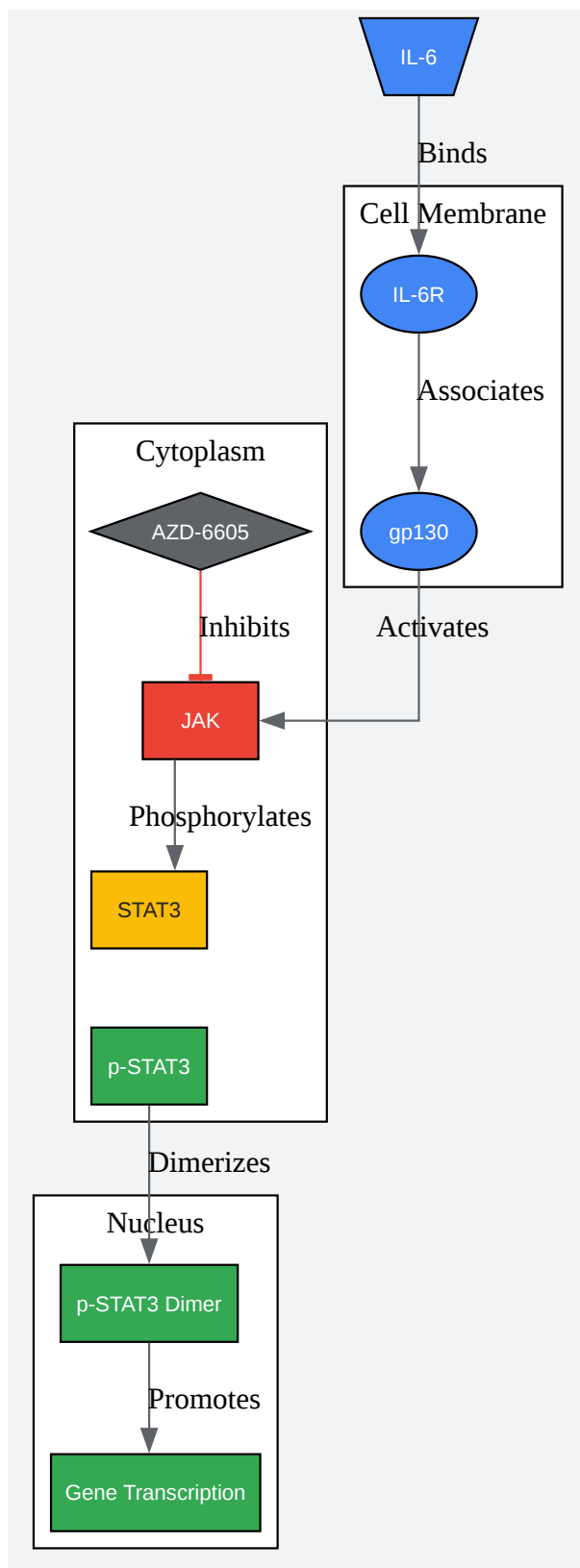
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Introduction

AZD-6605 is a potent and selective inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and inflammatory responses. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers. **AZD-6605** demonstrates significant potential as a therapeutic agent by modulating the activity of key JAK isoforms. This application note describes a robust and reproducible cell-based assay for quantifying the potency of **AZD-6605** and similar compounds targeting the JAK-STAT pathway.

The assay measures the phosphorylation of the Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event following JAK activation. Specifically, the protocol is optimized for measuring the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705) in human adenocarcinoma alveolar basal epithelial cells (A549) upon stimulation with Interleukin-6 (IL-6). The assay is performed in a 384-well format, making it suitable for high-throughput screening (HTS) and lead optimization studies.

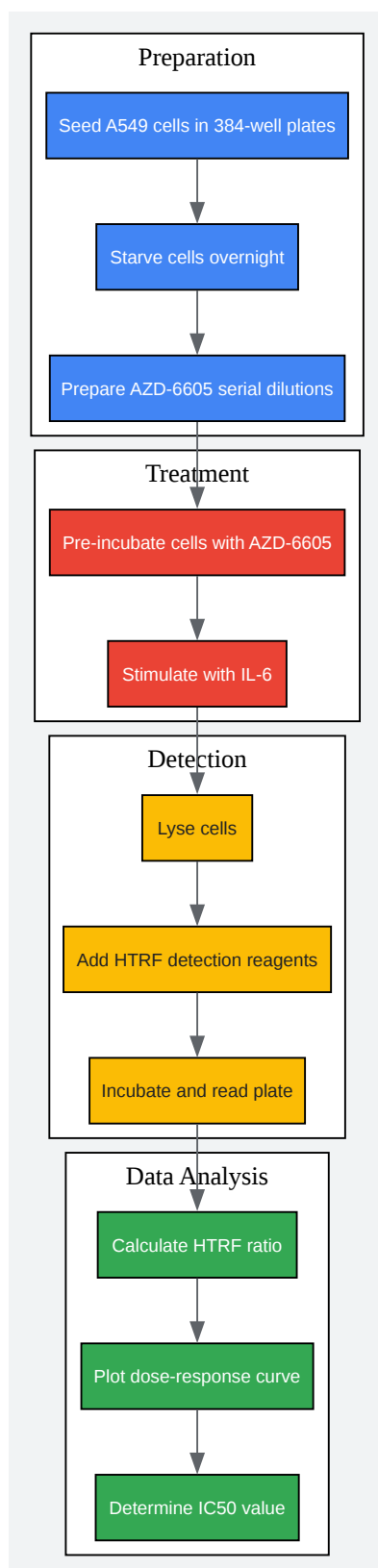
Signaling Pathway



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Figure 1: **AZD-6605** Mechanism of Action. This diagram illustrates the IL-6-mediated JAK-STAT signaling pathway and the inhibitory action of **AZD-6605** on JAK.

Experimental Workflow



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Figure 2: Cell-Based Assay Workflow. A step-by-step overview of the experimental protocol for determining the potency of **AZD-6605**.

Quantitative Data Summary

Table 1: Potency of **AZD-6605** in A549 Cells

Parameter	Value
Assay Target	p-STAT3 (Y705)
Cell Line	A549
Stimulant	IL-6
IC50 (nM)	15.2
Hill Slope	0.98
Assay Window (S/B)	12
Z'-factor	0.78

Table 2: Selectivity Profile of **AZD-6605** against a Panel of Kinases

Kinase	IC50 (nM)	Fold Selectivity vs. JAK1
JAK1	15.2	1
JAK2	35.8	2.4
JAK3	150.5	9.9
TYK2	88.2	5.8
EGFR	>10,000	>650
SRC	>10,000	>650

Detailed Experimental Protocol

1. Materials and Reagents

- Cell Line: A549 (ATCC® CCL-185™)
- Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS)
- Assay Plates: 384-well, white, solid-bottom microplates
- Compound: **AZD-6605**, dissolved in DMSO to a 10 mM stock solution
- Stimulant: Recombinant Human IL-6 (carrier-free)
- Detection Kit: HTRF® Phospho-STAT3 (Tyr705) Cellular Assay Kit
- Lysis Buffer: As provided in the HTRF kit
- Plate Reader: HTRF-compatible plate reader capable of reading emission at 665 nm and 620 nm

2. Cell Culture and Seeding

- Culture A549 cells in F-12K medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
- Harvest cells using standard trypsinization procedures when they reach 80-90% confluency.
- Resuspend cells in serum-free F-12K medium and perform a cell count.
- Seed 20,000 cells in 20 µL of serum-free F-12K medium into each well of a 384-well plate.
- Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell attachment and serum starvation.

3. Compound Preparation and Treatment

- Prepare a serial dilution of **AZD-6605** in DMSO. A typical starting concentration is 1 mM.
- Further dilute the compound series in serum-free F-12K medium to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

- Add 5 μ L of the diluted compound to the appropriate wells of the cell plate.
- Include vehicle control (DMSO) and no-treatment control wells.
- Pre-incubate the plate for 1 hour at 37°C and 5% CO₂.

4. Cell Stimulation

- Prepare a working solution of IL-6 in serum-free F-12K medium. The final concentration in the well should be the EC₈₀ value, which needs to be predetermined (typically around 100 ng/mL).
- Add 5 μ L of the IL-6 solution to all wells except the unstimulated control wells. Add 5 μ L of serum-free medium to the unstimulated wells.
- Incubate the plate for 30 minutes at 37°C and 5% CO₂.

5. Cell Lysis and HTRF Detection

- Following stimulation, add 10 μ L of the HTRF lysis buffer to each well.
- Incubate the plate for 30 minutes at room temperature with gentle shaking.
- Add 10 μ L of the HTRF detection reagent mix (containing the anti-p-STAT3-Eu³⁺ and anti-STAT3-d2 antibodies) to each well.
- Incubate the plate for 4 hours at room temperature, protected from light.

6. Data Acquisition and Analysis

- Read the plate on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor) wavelengths.
- Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
- Normalize the data using the vehicle control (100% activity) and the unstimulated control (0% activity).

- Plot the normalized data against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
- Calculate the Z'-factor to assess assay quality: $Z' = 1 - [(3 * (SD of max signal + SD of min signal)) / (Mean of max signal - Mean of min signal)]$. A Z'-factor > 0.5 indicates a robust assay.
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